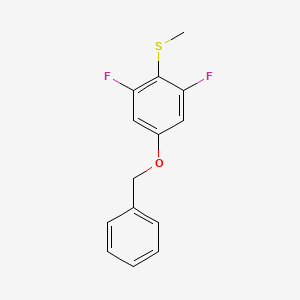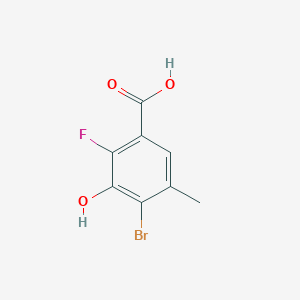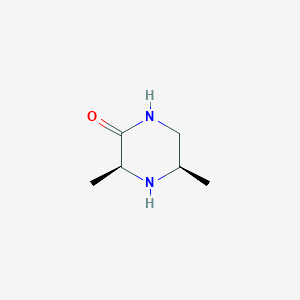![molecular formula C10H10BrN B14030709 2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine](/img/structure/B14030709.png)
2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine is a compound that features a bicyclo[1.1.1]pentane (BCP) moiety attached to a bromopyridine ring. The BCP structure is known for its high strain and unique three-dimensional shape, making it an interesting subject for research in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine typically involves the functionalization of the BCP core. One common method is the radical addition of nucleophilic radicals to [1.1.1]propellane, followed by borylation . Another approach involves the direct functionalization of the BCP core using photoredox transformations to forge C–C and C–N bonds .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally focus on scalable and efficient synthetic routes. The use of transition-metal-free multi-component approaches and photoredox catalysis are promising methods for large-scale production .
化学反応の分析
Types of Reactions
2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the pyridine ring.
Radical Reactions: The BCP moiety can participate in radical reactions due to its high strain energy.
Common Reagents and Conditions
Substitution Reactions: Typically use nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often employ oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyridines and BCP derivatives, which can be further functionalized for specific applications .
科学的研究の応用
2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Medicine: Explored for its potential in developing new pharmaceuticals with enhanced stability and efficacy.
Industry: Utilized in materials science for the development of new polymers and advanced materials.
作用機序
The mechanism of action of 2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine involves its interaction with molecular targets through its unique three-dimensional structure. The BCP moiety can enhance binding affinity and selectivity by fitting into specific binding pockets of target proteins. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: These compounds share the BCP core and are used as bioisosteres in drug discovery.
Cubanes and Adamantanes: These compounds also feature highly strained, three-dimensional structures and are used for similar applications.
Uniqueness
2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine is unique due to its combination of the BCP moiety with a bromopyridine ring, offering a distinct set of chemical and physical properties.
特性
分子式 |
C10H10BrN |
|---|---|
分子量 |
224.10 g/mol |
IUPAC名 |
2-(1-bicyclo[1.1.1]pentanyl)-4-bromopyridine |
InChI |
InChI=1S/C10H10BrN/c11-8-1-2-12-9(3-8)10-4-7(5-10)6-10/h1-3,7H,4-6H2 |
InChIキー |
HYFIAMRFPPSYFD-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1(C2)C3=NC=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


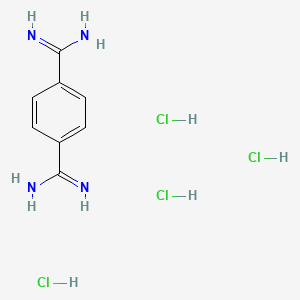


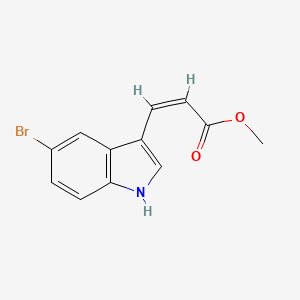

![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B14030653.png)
![5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14030658.png)
![7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14030659.png)

